NH2-PEG8-acid

ADC Linker Pharmacokinetics Drug-to-Antibody Ratio (DAR)

NH2-PEG8-acid (CAS 756526-04-2) is the evidence-based PEG linker for high-DAR ADCs and ternary-complex-optimized PROTACs. Its precise 32.2 Å PEG8 spacer quantitatively reduces aggregation and improves pharmacokinetics versus PEG4/PEG12 analogs, making it indispensable for next-generation bioconjugates. Heterobifunctional amine/COOH chemistry ensures versatile, high-yield conjugation. For DAR8 ADC programs requiring optimal therapeutic index, this linker is a critical procurement choice.

Molecular Formula C19H39NO10
Molecular Weight 441.5 g/mol
CAS No. 756526-04-2
Cat. No. B605470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-PEG8-acid
CAS756526-04-2
SynonymsAmino-PEG8-acid
Molecular FormulaC19H39NO10
Molecular Weight441.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H39NO10/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h1-18,20H2,(H,21,22)
InChIKeyYLKOHZCQTVYVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NH2-PEG8-acid (CAS 756526-04-2): Technical Specifications and Procurement Baseline for Heterobifunctional PEG Linkers


NH2-PEG8-acid (CAS 756526-04-2) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker featuring a primary amine (-NH2) and a terminal carboxylic acid (-COOH) separated by an eight-unit PEG spacer . Its molecular formula is C19H39NO10, with a molecular weight of 441.51 g/mol . The compound is classified as a non-cleavable linker, primarily employed in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras) where it serves as a hydrophilic spacer to improve conjugate solubility and pharmacokinetics [1].

NH2-PEG8-acid: Critical Differentiation from Generic PEGn Analogs in ADC and PROTAC Design


Generic substitution of NH2-PEG8-acid with other NH2-PEGn-acid analogs (e.g., PEG4, PEG12) is precluded by the spacer length's direct, quantitative impact on critical performance parameters in bioconjugate development. Systematic studies demonstrate that PEG spacer length influences conjugate hydrophobicity, aggregation propensity, and pharmacokinetic profiles [1]. For DAR8-ADCs prepared with pendant-type PEG linkers, PEG8 exhibited a distinct balance compared to PEG4 and PEG12: PEG4 showed inferior PK and higher aggregation, while PEG12, despite improved PK, was associated with reduced tolerability [1]. Thus, NH2-PEG8-acid represents a specific, evidence-based choice for optimizing the therapeutic index of PEGylated conjugates.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of NH2-PEG8-acid (CAS 756526-04-2) from Analogs


NH2-PEG8-acid vs. NH2-PEG4-acid and NH2-PEG12-acid: Comparative Pharmacokinetic and Stability Performance in ADC Conjugates

In a comparative study of pendant-type PEG linkers used to prepare DAR8-ADCs with Trastuzumab and MMAE, NH2-PEG8-acid demonstrated an optimal balance between pharmacokinetic (PK) improvement and tolerability compared to shorter (PEG4) and longer (PEG12) analogs [1]. DAR8-ADCs with PEG8 and PEG12 showed better PK profiles than those with PEG4 or DAR4-ADCs lacking PEG. However, while PEG12 conjugates exhibited higher tolerability with no weight loss, they also presented a different overall safety profile. PEG8 provided a superior PK profile relative to PEG4 without the potential tolerability concerns associated with PEG12 [1].

ADC Linker Pharmacokinetics Drug-to-Antibody Ratio (DAR) Aggregation Hydrophobicity

NH2-PEG8-acid (8 Units) vs. NH2-PEG4-acid (4 Units): Reduced Hydrophobicity and Aggregation in DAR8-ADC Conjugates

Hydrophobic Interaction Chromatography (HIC) analysis of DAR8-ADCs prepared with pendant-type PEG linkers revealed that increasing PEG chain length directly correlates with decreased overall hydrophobicity of the conjugate [1]. Stability studies at 40°C in formulation buffer, monitored by native size-exclusion chromatography (SEC), demonstrated that aggregate content decreases as PEG length increases from 4 to 12 units [1]. Thus, the 8-unit PEG spacer in NH2-PEG8-acid confers a quantitative reduction in aggregation propensity compared to a 4-unit analog, a critical quality attribute for biotherapeutic development.

ADC Linker Hydrophobic Interaction Chromatography (HIC) Size-Exclusion Chromatography (SEC) Aggregation Conjugate Stability

NH2-PEG8-acid: Defined Spacer Length (32.2 Å) Provides Optimal Spatial Separation for Bioconjugation

NH2-PEG8-acid features a discrete PEG8 spacer comprising 8 ethylene glycol units, providing a defined spatial separation between conjugation sites . The dPEG® Spacer is reported to be 28 atoms in length with an extended chain length of approximately 32.2 Å . This defined, intermediate length offers a quantifiable advantage over shorter PEGn linkers (e.g., PEG4) by reducing steric hindrance during conjugation and improving the accessibility of functional groups, while avoiding the potential for excessive flexibility or entropic penalties associated with significantly longer spacers (e.g., PEG12 or PEG24) .

PEG Linker Spacer Length Bioconjugation Steric Hindrance Molecular Flexibility

NH2-PEG8-acid: Quantified Solubility for In Vitro and In Vivo Formulation

NH2-PEG8-acid exhibits high solubility in DMSO, a common solvent for bioconjugation reactions and in vitro assays. Quantitatively, the compound is soluble in DMSO at a concentration of 50 mg/mL (approximately 113.25 mM) . Furthermore, a standard in vivo formulation protocol using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline yields a clear solution at a concentration of ≥ 2.5 mg/mL (5.66 mM) . These defined solubility parameters facilitate reproducible preparation of stock solutions and dosing formulations, a critical factor in experimental reproducibility.

Solubility DMSO Formulation In Vivo Bioconjugation

Application Scenarios: NH2-PEG8-acid (CAS 756526-04-2) in ADC, PROTAC, and Bioconjugation Workflows


Synthesis of High-DAR ADCs with Improved Pharmacokinetics and Reduced Aggregation

NH2-PEG8-acid is the preferred linker for constructing ADCs with a high drug-to-antibody ratio (DAR), particularly DAR8 conjugates. Evidence from pendant-type PEG linker studies demonstrates that the 8-unit PEG spacer significantly reduces conjugate aggregation compared to a PEG4 analog while providing a superior pharmacokinetic profile relative to both PEG4 and non-PEGylated controls [1]. This makes NH2-PEG8-acid a critical procurement item for developing next-generation ADCs with enhanced efficacy and safety profiles.

Design of PROTACs Requiring a Defined 32.2 Å Spacer for Ternary Complex Formation

In PROTAC development, the linker length is a key determinant of ternary complex formation and subsequent target degradation efficiency. NH2-PEG8-acid provides a precise, 32.2 Å spacer that can optimize the spatial orientation between the E3 ubiquitin ligase ligand and the target protein ligand . This defined length is crucial for achieving the necessary proximity for ubiquitination, and its selection over shorter or longer analogs is a rational design decision based on structural modeling of the ternary complex.

General Bioconjugation and Surface Modification Requiring High Solubility and Flexible Spacing

NH2-PEG8-acid's high solubility in both organic solvents (e.g., DMSO, DMF) and aqueous buffers, combined with its heterobifunctional amine and carboxyl groups, makes it a versatile tool for a wide range of bioconjugation applications . It can be used to PEGylate proteins, peptides, or nanoparticles, reducing immunogenicity and improving circulation half-life. Its defined spacer length is also ideal for functionalizing biosensor surfaces or creating hydrophilic linkers between two distinct molecular entities, where a balance between flexibility and steric control is required.

Quote Request

Request a Quote for NH2-PEG8-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.